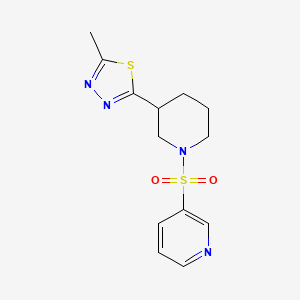
2-Methyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Methyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a piperidine ring, and a thiadiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through intra- and intermolecular reactions . Similarly, pyridine derivatives can be synthesized using various methods, including the use of magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. Piperidine derivatives are known to participate in a variety of reactions .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
2-Methyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is involved in the synthesis of complex chemical structures, showing the compound's versatility in creating derivatives with potential biological activities. A variety of 2-pyrrolidino-, 2-N-methylpiperazino-, 2-piperidino-, and 2-morpholino-1,3,4-thiadiazines were prepared, demonstrating the compound's utility in generating novel chemical entities with varied therapeutic potentials (Knak et al., 2015).
Antimicrobial and Antitubercular Activity
The compound's derivatives have been investigated for their antimicrobial activities, indicating its potential as a scaffold for developing new antimicrobial agents. Synthesis and evaluation of novel derivatives have shown significant antitubercular and antifungal activities, highlighting the compound's contribution to addressing resistant microbial strains (Syed et al., 2013).
Anticancer Applications
Research into the compound's derivatives has revealed promising anticancer activities. Studies have focused on synthesizing novel derivatives and evaluating their efficacy against various cancer cell lines, suggesting the compound's potential role in developing new anticancer therapies. For instance, certain 1,3,4-thiadiazole derivatives bearing a pyridine moiety have shown remarkable anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines, underscoring the therapeutic promise of these compounds (Abouzied et al., 2022).
Insecticidal and Antifungal Effects
In addition to its therapeutic potentials, derivatives of this compound have been evaluated for their insecticidal and antifungal activities. This research highlights the compound's applicability beyond human medicine, offering potential solutions for agricultural and environmental challenges (Fadda et al., 2017).
Electrochromic Materials
The compound's derivatives have also been explored for their applications in electrochromic materials. The introduction of thiadiazolo[3,4-c]pyridine units into conjugated polymers has resulted in materials with low bandgaps, fast switching times, and good optical memory, showing the potential for developing advanced materials for electronic and optical devices (Ming et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-5-(1-pyridin-3-ylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-10-15-16-13(20-10)11-4-3-7-17(9-11)21(18,19)12-5-2-6-14-8-12/h2,5-6,8,11H,3-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQFXBLIHZRZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

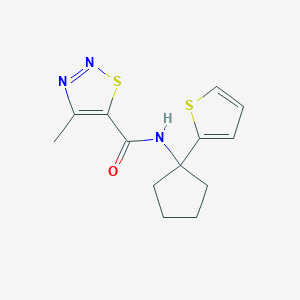

![1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2555137.png)
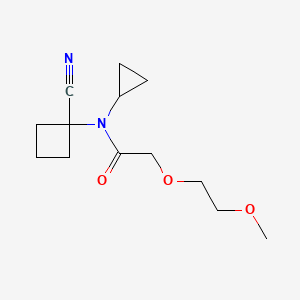
![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2555139.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2555144.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B2555145.png)

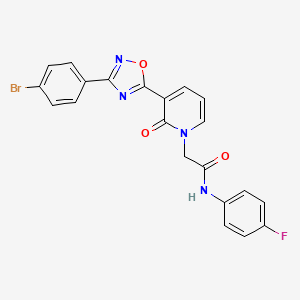
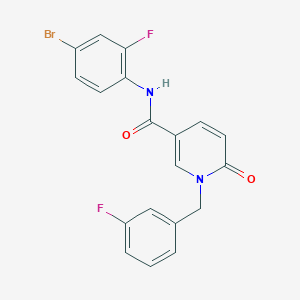
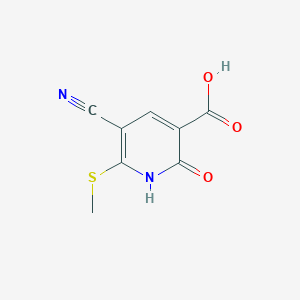


![ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)